2,5-Diiodohexa-2,4-diene

Description

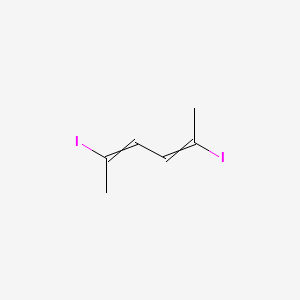

Structure

3D Structure

Properties

CAS No. |

88635-79-4 |

|---|---|

Molecular Formula |

C6H8I2 |

Molecular Weight |

333.94 g/mol |

IUPAC Name |

2,5-diiodohexa-2,4-diene |

InChI |

InChI=1S/C6H8I2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3 |

InChI Key |

KEBKRKULHKZFTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=C(C)I)I |

Origin of Product |

United States |

Significance of Halogenated Dienes in Advanced Synthetic Strategies

Halogenated dienes are crucial intermediates in organic synthesis due to the unique reactivity imparted by the halogen substituents. The carbon-halogen bond can be selectively cleaved or can activate adjacent positions, making these compounds valuable precursors for a variety of chemical transformations.

Organoiodine compounds, in particular, play a prominent role in synthetic organic chemistry. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering iodide an excellent leaving group. wikipedia.orgwikipedia.org This characteristic is pivotal in numerous reactions, including nucleophilic substitutions and elimination reactions. fiveable.me The facile cleavage of the C-I bond makes organoiodides highly reactive and, therefore, valuable in the construction of complex molecular architectures. wikipedia.org

In the context of dienes, the presence of iodine atoms, as in 2,5-diiodohexa-2,4-diene, offers multiple sites for synthetic manipulation. These sites are prime for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. organic-chemistry.org Such reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the assembly of intricate molecular frameworks from simpler precursors. The diene backbone itself is a valuable structural motif, found in numerous natural products and biologically active compounds, and is also a key component in cycloaddition reactions like the Diels-Alder reaction. youtube.com

The strategic placement of two iodine atoms in this compound suggests its potential as a bifunctional building block. This would allow for sequential or double cross-coupling reactions, providing a pathway to symmetrically or unsymmetrically substituted dienes, which are otherwise challenging to synthesize. nih.govrsc.org

Historical Context and Evolution of Research on Diiododienes

The study of organohalogen compounds dates back to the 19th century, with the synthesis of the first chlorinated hydrocarbons. However, the systematic exploration of organoiodine compounds and their synthetic utility gained significant momentum in the 20th century. wikipedia.org The unique properties of the iodine atom, such as its large size and the polarizability of the C-I bond, were increasingly recognized and exploited in a variety of chemical transformations. wikipedia.orgwikipedia.org

While a specific timeline for the discovery and initial research on 2,5-diiodohexa-2,4-diene is not well-documented in readily available literature, its investigation can be situated within the broader context of the development of organoiodine chemistry and the synthesis of functionalized dienes. The mid-to-late 20th century saw a surge in the development of new synthetic methodologies, including transition-metal-catalyzed reactions, which greatly expanded the synthetic chemist's toolbox. nih.gov

The exploration of diiodinated dienes would have naturally followed the successful application of simpler iodoalkenes and iodoarenes in these new reactions. The motivation for synthesizing such compounds would have been to explore their potential in polymer chemistry, materials science, and as precursors to complex natural products. The ability to introduce two new substituents onto a diene framework via the iodine atoms would have been a strong driving force for their synthesis and characterization.

Elucidation of Reaction Mechanisms Involving 2,5 Diiodohexa 2,4 Diene

Electrophilic Addition Pathways

Conjugated dienes readily undergo electrophilic addition reactions. libretexts.org The reaction of 2,5-diiodohexa-2,4-diene with an electrophile initiates by the attack of one of the π-bonds on the electrophile, leading to the formation of a carbocation intermediate. This intermediate is stabilized by resonance, a key feature of conjugated systems.

The addition of halogens, such as Br₂ or Cl₂, to a conjugated diene can result in both 1,2- and 1,4-addition products. masterorganicchemistry.com In the case of this compound, the numbering of the carbon chain dictates that addition occurs at positions 2 and 3 (1,2-addition) or positions 2 and 5 (1,4-addition). libretexts.org The initial step involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent attack by the halide ion can occur at either of the carbons that were part of the double bond, leading to the different products.

The regioselectivity of the reaction is influenced by the stability of the resulting carbocation. In the case of this compound, the iodine atoms, being electron-withdrawing, can influence the electron density of the π-system and the stability of the carbocation intermediates.

The key to understanding the formation of both 1,2- and 1,4-addition products is the formation of a resonance-stabilized allylic carbocation after the initial electrophilic attack. pressbooks.publibretexts.org When an electrophile adds to one of the double bonds of this compound, the resulting carbocation is allylic, meaning the positive charge is on a carbon atom adjacent to a double bond.

This allylic carbocation is stabilized by delocalizing the positive charge over two carbon atoms through resonance. pressbooks.pub For this compound, protonation at C-2 would lead to a tertiary allylic carbocation with the positive charge shared between C-3 and C-5. The nucleophile can then attack either of these positions, yielding the 1,2- or 1,4-adduct, respectively. The stability of this intermediate is crucial for the reaction to proceed. libretexts.org

Table 1: Hypothetical Products of Electrophilic Addition to this compound

| Type of Addition | Product Name |

| 1,2-Addition | 2,3-Dibromo-2,5-diiodohexa-4-ene |

| 1,4-Addition | 2,5-Dibromo-2,5-diiodohexa-3-ene |

This table presents hypothetical products based on established mechanisms of electrophilic addition to conjugated dienes.

The ratio of 1,2- to 1,4-addition products is often dependent on the reaction conditions, specifically temperature. This phenomenon is known as kinetic versus thermodynamic control. libretexts.orgpressbooks.pub

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that is formed fastest. libretexts.orgyoutube.com This is typically the 1,2-addition product because it proceeds through a lower energy transition state, often due to the proximity of the nucleophile to the initially formed carbocation. youtube.com

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. pressbooks.pub Under these conditions, the additions are reversible, and an equilibrium is established. The major product is the most stable one, which is often the 1,4-addition product due to the more substituted (and thus more stable) double bond in the final structure. libretexts.orgyoutube.com

For this compound, the 1,4-adduct would likely be the thermodynamically favored product due to the formation of a more substituted internal double bond.

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction is a prime example relevant to conjugated dienes.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.org The reaction is a concerted process, involving the simultaneous formation of two new sigma bonds from the π-electrons of the diene and dienophile. jove.com For this compound to act as the diene, it would react with a dienophile, where four of its π-electrons participate in the cycloaddition.

The reactivity in a Diels-Alder reaction is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orglibretexts.org The iodine atoms on this compound are electron-withdrawing, which would likely decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction.

The Diels-Alder reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product. masterorganicchemistry.comlibretexts.org This is a direct consequence of the concerted, suprafacial nature of the addition, where the dienophile adds to the same face of the diene. jove.com

A critical requirement for the diene is its ability to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. libretexts.orgmasterorganicchemistry.com The s-trans conformation, where the double bonds are on opposite sides, is sterically unable to participate in the reaction. For this compound, the presence of bulky iodine atoms and methyl groups at the 2 and 5 positions could create significant steric hindrance, potentially making it difficult to achieve the necessary s-cis conformation and thus hindering its participation in Diels-Alder reactions. libretexts.orglibretexts.org

Table 2: Factors Influencing Diels-Alder Reactivity of this compound

| Factor | Influence on Reactivity | Rationale |

| Electronic Effect | Decreased | The electron-withdrawing nature of the iodine atoms reduces the electron density of the diene, making it less nucleophilic. organic-chemistry.org |

| Steric Hindrance | Decreased | Bulky iodo and methyl groups can hinder the adoption of the required s-cis conformation and impede the approach of the dienophile. libretexts.orglibretexts.org |

Catalytic Asymmetric [4+2]-Cycloaddition of Dienes

The [4+2]-cycloaddition, or Diels-Alder reaction, is a powerful tool in organic synthesis for the formation of six-membered rings. In the context of asymmetric catalysis, the goal is to produce a single enantiomer of the cyclic product. This is often achieved using chiral catalysts that create a chiral environment around the reacting molecules. For dienes, these reactions can be catalyzed by Lewis acids or Brønsted acids. nih.govresearchgate.net For instance, highly acidic and confined imidodiphosphorimidates (IDPis) have been shown to be effective Brønsted acid catalysts for the hetero-Diels-Alder reaction of various aldehydes and dienes, leading to enantiomerically enriched dihydropyrans. nih.govresearchgate.net

While there is no specific literature detailing the catalytic asymmetric [4+2]-cycloaddition of this compound, it is plausible that this diene could participate in such reactions. The presence of iodine atoms could influence the electronic properties and steric hindrance of the diene, which in turn would affect its reactivity and the stereochemical outcome of the cycloaddition. The development of a catalytic system for this specific substrate would require careful selection of the chiral catalyst and reaction conditions.

Transition Metal-Catalyzed Transformations

Transition metals are widely used to catalyze a variety of transformations involving dienes, leading to the formation of complex molecules with high selectivity. nih.gov

Oxidative Addition and Reductive Elimination in Platinum-Catalyzed Processes

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals like platinum. In oxidative addition, the metal center's oxidation state and coordination number increase as it breaks a chemical bond of a substrate. Reductive elimination is the reverse process, where two ligands on the metal center are coupled and eliminated, reducing the metal's oxidation state and coordination number.

Mechanistic Insights into Cross-Coupling Reactions (e.g., Suzuki, Sonogashira with Halogenated Dienes)

Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds. These reactions typically involve a palladium catalyst and are widely used with halogenated substrates.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. For a di-iodinated diene like this compound, a sequential or double Suzuki-Miyaura coupling could be envisioned to introduce new substituents at the 2- and 5-positions. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. A study on the Suzuki-Miyaura cross-coupling of 2,5-dibromothiophene (B18171) demonstrated the successful double condensation to form 2,5-diisopropenylthiophene, suggesting a similar approach could be viable for this compound. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org this compound would be a suitable substrate for Sonogashira coupling, allowing for the introduction of alkyne functionalities. The reactivity of the two C-I bonds might allow for selective mono- or di-alkynylation depending on the reaction conditions. The general mechanism involves a palladium cycle (oxidative addition, transmetalation, reductive elimination) and a copper cycle that facilitates the formation of a copper acetylide intermediate. wikipedia.org

Hydrofunctionalization Mechanisms (e.g., Hydroboration, Hydroamination)

Hydrofunctionalization reactions involve the addition of an H-X molecule across a double bond.

Hydroboration: The hydroboration of dienes can lead to various products depending on the catalyst and reagents used. While uncatalyzed hydroboration of dienes often yields 1,2-addition products, transition metal catalysis can favor 1,4-hydroboration. masterorganicchemistry.com For this compound, hydroboration would likely be influenced by the steric and electronic effects of the iodine atoms. The resulting organoborane could be a versatile intermediate for further synthetic transformations. masterorganicchemistry.com

Hydroamination: The addition of an N-H bond across a double bond, is a direct method for synthesizing amines. Catalytic hydroamination of dienes can be achieved using various metal catalysts. The mechanism often involves coordination of the diene to the metal center, followed by nucleophilic attack of the amine and subsequent protonolysis to release the product and regenerate the catalyst. No specific reports on the hydroamination of this compound exist.

Role of Metal-Diene Complexes as Intermediates

In many transition metal-catalyzed reactions, the coordination of the diene to the metal center is a crucial initial step, forming a metal-diene complex. These complexes can exist in various coordination modes (e.g., η² or η⁴) and play a key role in determining the reaction's outcome and selectivity. The electronic properties of the diene and the metal, as well as the steric environment, influence the stability and reactivity of these intermediates. For this compound, the formation of such complexes with various transition metals would be the first step in any catalytic transformation, though specific complexes have not been isolated or characterized in the literature.

Radical Reaction Mechanisms

Radical reactions involving halogenated compounds are well-documented. A plausible radical reaction involving this compound could be initiated by homolytic cleavage of one of the carbon-iodine bonds, which are weaker than C-H or C-C bonds. This could be achieved using radical initiators or photochemically. The resulting dienyl radical could then participate in various radical chain reactions, such as addition to alkenes or polymerization. A study on the synthesis of dienes from pyrrolidines proposes a mechanism involving a 1,4-biradical intermediate. nih.gov While this is not a reaction of a diene, it illustrates the types of radical intermediates that can be involved in diene chemistry. The specific radical reactivity of this compound remains an unexplored area of research.

Radical Addition and Cascade Cyclization Processes

Radical reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the case of dienes like this compound, a radical addition can initiate a cascade of cyclization reactions, leading to the formation of complex cyclic structures. mdpi.comnih.gov This process is synthetically efficient as it allows for the construction of multiple rings and the introduction of new functional groups in a single step. mdpi.com

The general mechanism for a radical-initiated cascade cyclization of a diene involves the initial addition of a radical species to one of the double bonds. This generates a new radical intermediate which can then undergo an intramolecular cyclization by attacking the second double bond. This process can be repeated if further reactive sites are available, leading to polycyclic systems. The reaction is terminated by a radical trapping step or a disproportionation reaction. researchgate.net

For a substituted diene such as this compound, a hypothetical radical cascade cyclization could be initiated by a radical initiator. The regioselectivity of the initial radical attack and the subsequent cyclization would be governed by the stability of the radical intermediates formed.

Table 1: Hypothetical Products of Radical-Initiated Cascade Cyclization of this compound

| Initiating Radical | Proposed Intermediate | Potential Cyclized Product |

| Phenyl radical (Ph•) | Phenyl-adduct radical | Bicyclic iodinated compound |

| Tributyltin radical (Bu3Sn•) | Stannyl-adduct radical | Cyclopentene derivative |

This table presents hypothetical reaction pathways as direct experimental data for this compound was not found in the provided search results. The proposed products are based on known reactivity patterns of similar conjugated dienes.

Free-Radical Addition of Halogens to Dienes

The free-radical addition of halogens to conjugated dienes is a well-established reaction. slideshare.net Unlike electrophilic addition, which can yield both 1,2- and 1,4-addition products, radical addition to conjugated dienes often predominantly yields the 1,4-adduct. pharmaguideline.comlibretexts.orglumenlearning.com This preference is attributed to the formation of a thermodynamically more stable internal double bond in the 1,4-product. lumenlearning.com

The mechanism for the free-radical addition of a halogen like bromine to a conjugated diene typically proceeds through a radical chain mechanism. The reaction is initiated by the homolytic cleavage of the halogen molecule to form halogen radicals. One of these radicals then adds to the diene at a terminal carbon, forming a resonance-stabilized allylic radical. youtube.com This allylic radical can then react with another molecule of the halogen to form the final product and regenerate a halogen radical, thus propagating the chain. youtube.com

In the context of this compound, it is important to consider the existing iodo-substituents. While the general principle of radical addition would apply, the specific reaction conditions would be crucial to control the outcome and prevent unwanted side reactions.

Table 2: Comparison of Potential Products from Radical Addition to a Generic Hexa-2,4-diene

| Addition Type | Product Structure | Alkene Stability |

| 1,2-Addition | 3,4-Dihalohex-1-ene | Less substituted (less stable) |

| 1,4-Addition | 2,5-Dihalohex-3-ene | More substituted (more stable) |

This table illustrates the general outcomes for radical addition to a conjugated diene system analogous to this compound, highlighting the thermodynamic favorability of the 1,4-addition product.

Reactivity and Chemical Transformations of 2,5 Diiodohexa 2,4 Diene

Cycloaddition Chemistry

The conjugated diene core of 2,5-diiodohexa-2,4-diene is suitable for participating in pericyclic reactions, most notably [4+2] cycloadditions. wikipedia.org

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgucalgary.ca The reaction's efficiency is typically enhanced when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.comyoutube.com The iodine atoms on this compound are weakly electron-withdrawing, which might slightly decrease its reactivity as a diene compared to an unsubstituted analogue. However, it is still expected to react with a range of dienophiles, particularly those bearing strong electron-withdrawing groups.

The reaction would produce a substituted cyclohexene (B86901) ring containing two vinylic iodine atoms. The stereochemistry of the diene and dienophile is retained in the product, making this a highly stereospecific reaction. libretexts.org

Table 2: Predicted Diels-Alder Reactions with this compound This table shows potential dienophiles and the expected adducts.

| Dienophile | Electron-Withdrawing Group (EWG) | Expected Product Class |

|---|---|---|

| Maleic anhydride (B1165640) | -C(O)OC(O)- | Diiodo-dicarboxylic anhydride bicyclic adduct |

| Methyl acrylate | -CO₂Me | Diiodo-cyclohexenecarboxylate |

| Acrolein | -CHO | Diiodo-cyclohexenecarboxaldehyde |

| Benzoquinone | -C(O)- | Diiodo-tetracyclic dione (B5365651) adduct |

The hetero-Diels-Alder reaction is a variant where either the diene or the dienophile contains a heteroatom. wikipedia.org When a carbonyl compound (an aldehyde or ketone) acts as the dienophile, the reaction is known as an oxo-Diels-Alder reaction. This process yields a dihydropyran ring. These reactions are often promoted by Lewis acids, which activate the carbonyl dienophile towards cycloaddition. This compound could foreseeably react with activated carbonyls, such as glyoxylates or α,β-unsaturated aldehydes, to form the corresponding iodinated dihydropyran derivatives.

Other Addition Reactions

Beyond cycloadditions, the double bonds in the diene system can undergo electrophilic addition reactions. In the case of conjugated dienes, addition can occur in a 1,2- or 1,4-fashion, leading to a mixture of products. youtube.comyoutube.com The reaction of a conjugated diene with an electrophile like HBr first generates a resonance-stabilized allylic carbocation. youtube.com The subsequent attack by the nucleophile (Br⁻) can occur at either of the two carbons sharing the positive charge.

For a symmetrically substituted diene like this compound, the initial protonation would likely occur at C-3 (or C-4), which would lead to a less stable carbocation compared to protonation at an end carbon in a terminal diene. However, considering the addition across the conjugated system, the reaction with one equivalent of an electrophile (e.g., HBr, Br₂) would lead to a mixture of 1,2- and 1,4-adducts. The ratio of these products is often temperature-dependent. youtube.com Lower temperatures typically favor the faster-forming kinetic product (often the 1,2-adduct), while higher temperatures allow for equilibrium to be established, favoring the more stable thermodynamic product (often the 1,4-adduct due to a more substituted double bond). youtube.commasterorganicchemistry.com

Reactivity with Nitrogen Dioxide and Dinitration Products (referencing 2,5-dimethylhexa-2,4-diene and similar dienes)

While specific literature on the reaction of this compound with nitrogen dioxide is scarce, the behavior of analogous conjugated dienes, such as 2,5-dimethylhexa-2,4-diene, offers significant insight into the expected reactivity. The reaction of conjugated dienes with nitrogen dioxide, often in equilibrium with its dimer dinitrogen tetroxide, typically proceeds via an electrophilic addition mechanism.

For 2,5-dimethylhexa-2,4-diene, the reaction with dinitrogen tetroxide yields a mixture of dinitration products. The primary products arise from both 1,2- and 1,4-addition pathways. This reaction is understood to proceed through a carbocation intermediate formed by the initial electrophilic attack of a nitronium ion (NO₂⁺) or a nitrogen dioxide radical on one of the double bonds. The resulting resonance-stabilized allylic carbocation is then attacked by a nucleophile, such as a nitrate (B79036) anion or another nitrogen dioxide molecule, at the available positions to form the final products.

Extrapolating from this, the reaction of this compound with nitrogen dioxide is anticipated to produce analogous dinitrated compounds. However, the presence of bulky iodine atoms at the 2 and 5 positions is expected to exert significant steric influence on the regioselectivity of the reaction. This steric hindrance would likely favor the formation of the 1,4-addition product over the 1,2-addition product. Furthermore, the electron-withdrawing nature of the iodine atoms would decrease the nucleophilicity of the diene system, potentially necessitating more vigorous reaction conditions compared to its alkyl-substituted counterparts.

| Reactant | Reagent | Expected Major Products | Key Influencing Factors |

| This compound | Nitrogen Dioxide (N₂O₄) | 1,4-Dinitro-2,5-diiodohexa-2,4-diene | Steric hindrance from iodine atoms |

| Electron-withdrawing effect of iodine |

Electrophilic Additions with Hydrogen Halides

The electrophilic addition of hydrogen halides (HX, such as HCl or HBr) to conjugated dienes is a fundamental reaction that can lead to both 1,2- and 1,4-addition products, with the product distribution often being temperature-dependent.

| Reactant | Reagent | Potential Products | Controlling Factors |

| This compound | Hydrogen Halide (HX) | 3-Halo-2,5-diiodohexa-4-ene (1,2-adduct) | Temperature (Kinetic vs. Thermodynamic Control) |

| 4-Halo-2,5-diiodohexa-2-ene (1,4-adduct) | Nature of the Halogen |

Oligomerization and Polymerization Capabilities

Incorporation into Conjugated Polymeric Structures

The presence of both a conjugated diene system and reactive carbon-iodine bonds makes this compound a promising monomer for the synthesis of novel conjugated polymers. These polymers are of significant interest due to their potential applications in organic electronics and materials science.

The carbon-iodine bonds can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. By reacting this compound with suitable difunctional coupling partners, such as diboronic acids or distannanes, it can be incorporated into the backbone of a conjugated polymer. The stereochemistry of the diene unit—(E,E), (E,Z), or (Z,Z)—is expected to have a profound impact on the resulting polymer's conformation, and consequently, its electronic and photophysical properties.

Stereoisomerization Processes and Conformational Analysis (e.g., (E,E) to (Z,E) conversions)

This compound can exist as different stereoisomers depending on the geometry of its two double bonds: (2E,4E), (2E,4Z), and (2Z,4Z). The interconversion between these isomers, known as stereoisomerization, can be induced by external stimuli such as heat or light.

The (E,E)-isomer is generally the most thermodynamically stable due to minimized steric interactions. However, photochemical excitation can promote the isomerization to the (E,Z) or (Z,Z) forms. This process involves the absorption of light, leading to a temporary reduction in the double bond character and allowing for rotation around the carbon-carbon bond.

The conformational analysis of these isomers involves considering the rotation around the central C3-C4 single bond, leading to s-cis and s-trans conformations. The steric bulk of the iodine atoms and the terminal methyl groups will likely cause the diene system to deviate from planarity to alleviate steric strain. The s-trans conformer is typically more stable for acyclic dienes, but the equilibrium between the s-cis and s-trans forms can be influenced by the substituents and can impact the diene's reactivity in pericyclic reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Diiodohexa 2,4 Diene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. longdom.org For diiodohexa-2,4-diene derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a comprehensive analysis.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. mnstate.edu The chemical shift (δ), measured in parts per million (ppm), is influenced by factors such as electronegativity of neighboring atoms and the presence of unsaturated systems like double bonds. libretexts.orgoregonstate.edu In 2,5-diiodohexa-2,4-diene, the protons attached to the sp² hybridized carbons of the diene system are expected to resonate in the downfield region, typically between 4.5 and 7.0 ppm. oregonstate.edu The presence of the electronegative iodine atoms will further deshield these protons, potentially shifting their signals to a higher ppm value. libretexts.org

The protons of the methyl groups (CH₃) would appear in the upfield region, generally between 0.9 and 1.7 ppm for a typical alkane. libretexts.org However, their proximity to the double bond (allylic position) would cause a downfield shift to approximately 1.8-2.5 ppm. oregonstate.edu The specific chemical shifts will vary depending on the stereoisomer (E,E), (E,Z), or (Z,Z) of the diene, as the spatial relationship between the protons and the iodine atoms will differ.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Influencing Factors |

| Vinylic Protons (C=CH) | 4.5 - 7.0+ | sp² hybridization, electronegativity of iodine |

| Methyl Protons (-CH₃) | 1.8 - 2.5 | Allylic position to C=C double bond |

Note: These are general predicted ranges and actual values can vary based on the specific isomer and solvent used.

¹³C NMR Spectroscopic Analysis and Coupling Patterns

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of ¹³C (1.1%), carbon-carbon spin-spin coupling is generally not observed. libretexts.orghuji.ac.il In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line, simplifying the spectrum. libretexts.org

For this compound, the sp² hybridized carbons of the diene would resonate in the downfield region of the spectrum, typically between 100 and 150 ppm. pdx.edu The carbons directly bonded to the electronegative iodine atoms (C-I) would experience a significant downfield shift. libretexts.org The sp³ hybridized carbons of the methyl groups would appear in the upfield region, generally between 5 and 30 ppm. pdx.edu

While broadband decoupling simplifies the spectrum, proton-coupled ¹³C NMR (also known as gated decoupling) can provide valuable information about the number of protons attached to each carbon. huji.ac.il In such a spectrum, a CH₃ group will appear as a quartet, a CH₂ group as a triplet, a CH group as a doublet, and a quaternary carbon as a singlet. This technique can be instrumental in assigning the carbon signals of this compound derivatives.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Hybridization |

| C-I | >100 (downfield) | sp² |

| C=C | 100 - 150 | sp² |

| -CH₃ | 5 - 30 | sp³ |

Note: These are general predicted ranges and actual values can vary based on the specific isomer and solvent used.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure and stereochemistry. wikipedia.org For complex molecules like this compound derivatives, 2D NMR is often essential for unambiguous structural assignment. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. longdom.orgwikipedia.org In a COSY spectrum of this compound, cross-peaks would be observed between the vinylic protons and the protons of the adjacent methyl groups, confirming their connectivity. youtube.com The presence or absence of certain cross-peaks can also help in differentiating between various isomers. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com This is extremely useful for assigning the signals in both the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. harvard.edu This information is vital for determining the stereochemistry of the double bonds (E/Z configuration). For a specific isomer, NOE enhancements would be observed between protons that are spatially proximate. wordpress.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. libretexts.org Molecular vibrations are the periodic motions of atoms relative to each other, such as stretching and bending of chemical bonds. wikipedia.org

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of this compound would be characterized by specific absorption or scattering bands corresponding to its functional groups. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. wikipedia.org

Key vibrational modes expected for this compound include:

C=C Stretching: The carbon-carbon double bond stretching vibrations of the diene system would typically appear in the region of 1600-1680 cm⁻¹. The conjugation of the double bonds may shift this band to a slightly lower frequency.

C-H Stretching: The stretching vibrations of the vinylic C-H bonds would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl groups would appear just below 3000 cm⁻¹.

C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the methyl and vinylic C-H groups would be found in the fingerprint region (below 1500 cm⁻¹). libretexts.org

C-I Stretching: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. The position of this band can be influenced by the surrounding molecular structure. aip.org

Raman spectroscopy can be particularly useful for observing the symmetric C=C stretching vibrations, which may be weak in the IR spectrum.

Table 3: Characteristic Infrared Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=C (conjugated) | Stretching | 1600 - 1650 |

| Vinylic C-H | Stretching | 3010 - 3095 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C-I | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. orgchemboulder.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). libretexts.org

For this compound (C₆H₈I₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the unique molecular formula. orgchemboulder.comkg.ac.rs

A characteristic feature in the mass spectrum of an iodine-containing compound is the presence of a significant signal at m/z 127, corresponding to the iodine cation (I⁺). The fragmentation pattern of this compound would likely involve the loss of one or both iodine atoms. The cleavage of the carbon-iodine bond is a common fragmentation pathway for organoiodine compounds. youtube.com Another potential fragmentation is the loss of a methyl radical (CH₃•). The analysis of these fragmentation patterns can provide valuable structural information and confirm the identity of the compound. libretexts.org The presence of two iodine atoms would also lead to a characteristic isotopic pattern for the molecular ion and fragments containing both iodine atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule, offering significant insights into the extent of conjugation. For organic molecules, the absorption of UV or visible light typically promotes electrons from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, LUMO). youtube.com The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax).

In conjugated systems like hexa-2,4-diene, the p-orbitals of the double bonds overlap, creating a delocalized π-system. This delocalization lowers the energy of the π orbitals and raises the energy of the π* orbitals, effectively narrowing the HOMO-LUMO gap compared to isolated double bonds. youtube.com As the extent of conjugation increases, this energy gap becomes smaller, resulting in a bathochromic (red) shift to a longer λmax. youtube.com

For the parent hydrocarbon of the target molecule's structural family, 2,5-dimethyl-2,4-hexadiene, the UV/Visible spectrum has been recorded. This provides a baseline for understanding the electronic properties before considering the influence of iodine substituents.

Interactive Data Table: UV-Vis Absorption Data for a 2,5-Disubstituted Hexa-2,4-diene Analog

| Compound | λmax (nm) | Solvent |

| 2,5-Dimethyl-2,4-hexadiene | 242 | Heptane |

Data sourced from the NIST Chemistry WebBook. nist.gov

The introduction of iodine atoms at the 2 and 5 positions of the hexa-2,4-diene backbone is expected to significantly influence the electronic spectrum. Iodine, like other halogens, can exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M or +R). As a halogen, iodine is electronegative and withdraws electron density through the sigma bond network (inductive effect). However, it also possesses lone pairs of electrons that can be delocalized into the π-system (resonance effect), acting as an auxochrome.

Generally, for halogens, the inductive effect tends to be stronger than the resonance effect. However, the lone pairs on the iodine atoms can interact with the conjugated π-system, potentially raising the energy of the HOMO and leading to a bathochromic shift in the λmax. This is because the lone pair electrons can participate in the delocalized system, effectively extending the conjugation. Furthermore, the presence of heavy atoms like iodine can also influence the probability of certain electronic transitions. In some cases, charge-transfer complexes can form, particularly in the presence of iodide ions, which can give rise to new absorption bands. scispace.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, the structure of a closely related analog, 3,4-diiodo-2,5-dimethylhexa-2,4-diene , is available through the Cambridge Crystallographic Data Centre (CCDC). researchgate.net This structure offers valuable insights into the likely solid-state conformation and packing of diiodo-substituted hexadiene systems.

Interactive Data Table: Crystallographic Data for 3,4-Diiodo-2,5-dimethylhexa-2,4-diene

| Parameter | Value |

| CCDC Number | 128822 |

| Chemical Formula | C₈H₁₂I₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0141 |

| b (Å) | 6.7478 |

| c (Å) | 13.4597 |

| α (°) | 90 |

| β (°) | 98.156 |

| γ (°) | 90 |

| Volume (ų) | 899.8 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and associated publications. researchgate.netnist.gov

The steric bulk of the iodine atoms and methyl groups plays a significant role in determining the most stable conformation. The torsional or dihedral angles along the carbon backbone provide a quantitative measure of the planarity of the conjugated system. Deviations from planarity can affect the efficiency of π-orbital overlap and, consequently, the electronic properties of the molecule.

A detailed analysis of the crystal structure from the CCDC would allow for the precise measurement of intermolecular contact distances, confirming the presence and strength of any halogen bonds. This would provide a comprehensive picture of the solid-state architecture of this class of compounds.

Computational and Theoretical Investigations of 2,5 Diiodohexa 2,4 Diene

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations would be employed to explore the conformational landscape of 2,5-diiodohexa-2,4-diene. Given the potential for rotation around the central carbon-carbon single bond, the molecule can exist in different conformations, such as s-cis and s-trans. MD simulations would provide insights into:

Conformational Preferences: By simulating the molecule's motion over time, one could determine the relative populations of different conformers and the energy barriers for their interconversion.

Solvent Effects: MD simulations can incorporate explicit solvent molecules, allowing for the study of how the solvent influences conformational equilibria.

Such studies would be crucial for understanding which conformer is likely to be the reactive species in a chemical transformation.

Mechanistic Pathways Probed by Computational Chemistry

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.

Transition State Analysis in Key Reactions (e.g., Diels-Alder, organometallic catalysis)

For a hypothetical reaction involving this compound, such as a Diels-Alder cycloaddition or a cross-coupling reaction catalyzed by a transition metal, computational methods could be used to:

Locate Transition State Structures: By searching the potential energy surface, the geometry of the transition state for a given reaction step can be determined.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is a key determinant of the reaction rate.

Investigate Reaction Mechanisms: Computational analysis can help to distinguish between concerted and stepwise mechanisms. researchgate.net For example, in a Diels-Alder reaction, it could be determined whether the two new carbon-carbon bonds form simultaneously or sequentially.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of molecules with a reasonable degree of accuracy. For this compound, these predictions would be valuable for its characterization.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can aid in structure elucidation and assignment of resonances.

Vibrational Frequencies: Calculation of the vibrational frequencies (IR and Raman spectra) can help to identify characteristic functional groups and confirm the molecule's structure. The calculated frequencies are often scaled to better match experimental data.

The table below presents a hypothetical dataset of predicted spectroscopic parameters for this compound, which would be the expected output from such computational studies.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (olefinic) | δ 6.0 - 7.0 ppm |

| ¹³C NMR Chemical Shift (C-I) | δ 80 - 100 ppm |

| ¹³C NMR Chemical Shift (olefinic) | δ 120 - 140 ppm |

| Key IR Vibrational Frequency (C=C stretch) | 1600 - 1650 cm⁻¹ |

| Key IR Vibrational Frequency (C-I stretch) | 500 - 600 cm⁻¹ |

Applications of 2,5 Diiodohexa 2,4 Diene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The unique structural features of 2,5-diiodohexa-2,4-diene, namely its stereodefined diene system and the reactive carbon-iodine bonds, theoretically position it as a valuable building block for the synthesis of complex organic molecules.

While the stereochemistry of the double bonds in this compound can be controlled during its synthesis, specific examples of its application in the stereodefined construction of complex molecular architectures are not extensively documented in the reviewed scientific literature. In principle, the diene moiety can participate in various cycloaddition reactions, and the iodine atoms can be substituted with a range of other functional groups with retention of stereochemistry, making it a promising but currently underexplored building block for complex synthesis.

One of the more established applications of diiododienes is in the synthesis of organometallic compounds, particularly heterocycles containing heavy main group elements. While a direct synthesis of a bismole from this compound is not explicitly detailed in the available literature, the synthesis of substituted bismoles from similar 1,4-diiodo-1,3-dienes is well-documented. For instance, the reaction of (1Z,3Z)-1,4-bis(trimethylsilyl)-1,4-diiodobuta-2,3-dimethyl-1,3-diene with diiodophenylbismuthine is a known method for the formation of a 2,5-bis(trimethylsilyl)-3,4-dimethyl-1-phenyl-1H-bismole. google.com This suggests a high probability that this compound could similarly react with organobismuth reagents to form corresponding bismoles. These bismuth-containing heterocycles are of interest for their potential applications in materials science due to their unique electronic properties. libretexts.orggoogle.comsnnu.edu.cn

The general reactivity of organometallic compounds, which can be synthesized from organic halides, makes them versatile reagents in organic synthesis. mt.comfiveable.melibretexts.orgyoutube.com

Table 1: Analogous Synthesis of a Bismole from a Diiododiene

| Reactant 1 | Reactant 2 | Product | Reference |

| (1Z,3Z)-1,4-bis(trimethylsilyl)-1,4-diiodobuta-2,3-dimethyl-1,3-diene | Diiodophenylbismuthine | 2,5-Bis(trimethylsilyl)-3,4-dimethyl-1-phenyl-1H-bismole | google.com |

Catalytic Applications of Chiral Diiododiene Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis. While chiral dienes have emerged as a significant class of ligands, the specific application of chiral derivatives of this compound in this context is not well-established in the reviewed literature.

Asymmetric organocatalysis has become a powerful tool for the synthesis of enantiomerically pure compounds. rsc.orgrsc.orgresearchgate.net However, a review of the current literature does not provide specific examples of chiral derivatives of this compound being employed as organocatalysts in reactions such as dearomatizing spirolactonization.

Dienes are known to be versatile ligands in transition metal catalysis. nih.govresearchgate.netnumberanalytics.com The electronic properties of the diene can be tuned by the introduction of substituents, which in turn influences the catalytic activity and selectivity of the metal complex. In principle, chiral derivatives of this compound could be designed to serve as ligands in various transition metal-catalyzed reactions, including asymmetric hydroboration. However, there is a lack of specific studies in the reviewed literature that demonstrate the use of this particular diiododiene in such applications.

Polymer Chemistry and Functional Materials

The polymerization of conjugated dienes is a fundamental process in the production of synthetic rubbers and other polymeric materials. libretexts.orgpressbooks.pub Halogenated dienes, such as chloroprene, are also important monomers for the synthesis of specialty polymers with enhanced properties. google.comlibretexts.org

Based on the general reactivity of dienes and halogenated monomers, it is conceivable that this compound could undergo polymerization. The presence of iodine atoms in the resulting polymer could offer opportunities for post-polymerization modification, allowing for the introduction of various functionalities and the tuning of material properties. However, specific research on the polymerization of this compound and the properties of the resulting polymers is not available in the reviewed scientific literature.

Monomeric Units for Conjugated Polymer Synthesis

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is responsible for their unique optical and electronic properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The general structure of this compound, featuring a conjugated diene system and two iodine atoms, makes it a theoretically attractive monomer for the synthesis of conjugated polymers. The iodine atoms can serve as reactive handles for various cross-coupling reactions, which are powerful tools for polymer synthesis.

Table 1: Potential Polymerization Reactions Utilizing this compound

| Polymerization Method | Co-monomer | Resulting Polymer Structure (Hypothetical) |

| Yamamoto Coupling | None (self-condensation) | Poly(hexa-2,4-diene) |

| Suzuki Coupling | Aromatic or vinylic diboronic acid/ester | Alternating copolymer with aryl or vinyl units |

| Stille Coupling | Organotin reagent | Alternating copolymer |

| Sonogashira Coupling | Dialkyne | Polymer with alternating diene and alkyne units |

While no specific studies detailing the polymerization of this compound were found, the principles of these well-established polymerization methods suggest its feasibility as a monomer. The resulting polymers would possess a conjugated backbone derived from the hexadiene unit, and their properties could be tuned by the choice of the co-monomer in cross-coupling reactions.

Exploration in Optoelectronic Materials with Incorporated Heteroatoms

The incorporation of heteroatoms, such as nitrogen, sulfur, or phosphorus, into the backbone of conjugated polymers is a widely employed strategy to modulate their electronic and optical properties. These heteroatoms can influence the polymer's HOMO and LUMO energy levels, bandgap, and charge transport characteristics.

Given the di-iodo functionality of this compound, it could serve as a key building block for the synthesis of heteroatom-containing polymers. Through carefully designed cross-coupling reactions with appropriate heteroaromatic co-monomers, a wide range of novel polymeric materials could be accessed.

Table 2: Hypothetical Heteroatom-Containing Polymers from this compound

| Heteroaromatic Co-monomer | Resulting Polymer Type (Hypothetical) | Potential Application |

| Thiophene-based diboronic acid | Poly(thiophene-alt-hexadiene) | Organic Field-Effect Transistors (OFETs) |

| Pyrrole-based distannane | Poly(pyrrole-alt-hexadiene) | Sensors |

| Pyridine-based dialkyne | Poly(pyridine-alt-hexadiene-alt-alkyne) | Electron-transporting material in OLEDs |

It is important to reiterate that the applications discussed in this article are based on the known reactivity of similar di-iodinated conjugated systems and established polymerization methodologies. Further experimental investigation is necessary to validate the synthesis and explore the actual properties and potential of polymers derived from this compound.

Stereochemical Aspects and Asymmetric Transformations of 2,5 Diiodohexa 2,4 Diene and Derivatives

Stereoisomerism and Geometric Isomers (E/Z configurations)

2,5-Diiodohexa-2,4-diene is a conjugated diene with iodine substituents at the 2- and 5-positions. The presence of two double bonds, each capable of existing in either an E (entgegen) or Z (zusammen) configuration, gives rise to the possibility of several geometric isomers. The substituents on the doubly bonded carbons (C2-C3 and C4-C5) determine the priority for assigning E/Z nomenclature based on the Cahn-Ingold-Prelog rules.

The possible geometric isomers of this compound are:

(2E,4E)-2,5-diiodohexa-2,4-diene

(2Z,4Z)-2,5-diiodohexa-2,4-diene

(2E,4Z)-2,5-diiodohexa-2,4-diene

(2Z,4E)-2,5-diiodohexa-2,4-diene

Due to the symmetry of the substitution pattern, the (2E,4Z) and (2Z,4E) isomers are diastereomers of each other, as are the (E,E) and (Z,Z) isomers.

While the parent compound's isomers are not individually characterized in detail in wide-ranging literature, a key derivative, (E,E)-2,5-diiodohexa-2,4-diene-1,6-diol , has been synthesized and reported. researchgate.net This finding strongly suggests that the (E,E) configuration is a stable and accessible stereoisomer for this substitution pattern. The synthesis of this diol provides a concrete example of a stereochemically defined derivative of the this compound core.

Table 1: Possible Geometric Isomers of this compound

| Isomer Name | Configuration at C2-C3 | Configuration at C4-C5 |

| (2E,4E)-2,5-diiodohexa-2,4-diene | E | E |

| (2Z,4Z)-2,5-diiodohexa-2,4-diene | Z | Z |

| (2E,4Z)-2,5-diiodohexa-2,4-diene | E | Z |

| (2Z,4E)-2,5-diiodohexa-2,4-diene | Z | E |

Enantioselective Synthesis Utilizing Chiral Diiododiene Catalysts

The application of chiral diiododienes as ligands in enantioselective catalysis is an area of growing interest. Although specific studies employing this compound as a catalyst or ligand are not prominent, the principles can be understood from related systems. Chiral dienes can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in a variety of transformations. nih.gov

For instance, chiral bridged dienes have been synthesized and used as ligands for rhodium(I) in enantioselective additions of aryl and vinyl groups to α,β-unsaturated ketones. nih.gov The diene's geometry and substituents are crucial for the effectiveness of the chiral induction. A hypothetical chiral derivative of this compound, for example, could be synthesized and explored for similar catalytic applications. The iodine atoms could influence the electronic properties and steric environment of the catalytic center, potentially leading to unique reactivity and selectivity.

The development of catalytic enantioselective processes that produce a catalyst for another enantioselective reaction is a powerful strategy in synthesis. nih.gov Chiral dienes are valuable in this context, and the exploration of functionalized diiododienes like this compound derivatives could lead to novel catalytic systems.

Diastereoselective Reactions Influenced by Diiododiene Stereochemistry

The inherent stereochemistry of a diiododiene substrate can significantly influence the outcome of subsequent reactions, leading to the preferential formation of one diastereomer over another. While specific examples involving this compound are not readily found, the principles of diastereoselective reactions are well-established.

For example, in cycloaddition reactions, the E or Z configuration of the double bonds in the diene component dictates the stereochemistry of the resulting cyclic product. A Diels-Alder reaction involving a (2E,4E)-2,5-diiodohexa-2,4-diene would be expected to yield a different diastereomer of the adduct compared to the reaction with the (2Z,4Z)-isomer.

Furthermore, the addition of reagents across the double bonds of a chiral, non-racemic derivative of this compound would likely proceed with facial selectivity, guided by the existing stereocenters in the molecule. This would result in a diastereoselective transformation.

Control of Regioselectivity and Stereoselectivity in C-C Bond Formations (e.g., allylic alkylation)

The control of both regioselectivity and stereoselectivity is a central challenge in carbon-carbon bond-forming reactions. Diiododienes can serve as valuable precursors in cross-coupling reactions, where the positions of the iodine atoms direct the regioselectivity of the coupling.

For instance, palladium-catalyzed cross-coupling reactions of diiodinated conjugated dienes with organometallic reagents are a powerful tool for the synthesis of more complex structures. The stereochemistry of the starting diiododiene is typically retained in the product, allowing for the stereoselective synthesis of substituted dienes. Research on the catalytic synthesis of conjugated dienes has highlighted the importance of stereoselective methods to control the geometry of the newly formed double bonds. nih.gov

While specific examples of allylic alkylation using this compound as a substrate or precursor are not documented, related chemistry provides valuable insights. The palladium-catalyzed allylic alkylation of substrates containing a diene moiety can be influenced by the stereochemistry of the diene. The development of highly regio- and stereoselective catalytic methods for the synthesis of conjugated dienes is an active area of research, with applications in the synthesis of natural products and functional materials. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2,5-diiodohexa-2,4-diene will likely focus on efficiency, stereoselectivity, and sustainability. While specific routes to this compound are not widely documented, general principles of organic synthesis suggest several promising avenues.

Future research should prioritize the development of "green" synthetic methods. This includes exploring the use of non-toxic solvents, reducing the number of synthetic steps, and utilizing catalysts that can be recycled. nih.gov For instance, developing catalytic systems that can achieve the direct di-iodination of a suitable hexa-2,4-diene precursor in a single, atom-economical step would be a significant advancement. Methods that avoid harsh reagents and minimize waste generation will be crucial for the environmentally responsible production of this and related compounds.

Potential synthetic strategies could be adapted from established methods for preparing conjugated dienes and vinyl iodides. One possible approach involves the double elimination reaction from a tetra-halogenated precursor. Another avenue could be the stereoselective synthesis starting from smaller, functionalized building blocks, potentially involving organometallic coupling reactions. Research into solid-phase synthesis or flow chemistry could also offer more sustainable and scalable production methods.

Expansion of Catalytic Applications Beyond Current Paradigms

The two carbon-iodine bonds in this compound are prime sites for catalytic cross-coupling reactions. This opens the door to a vast array of potential transformations, allowing for the introduction of a wide variety of functional groups. Future research will undoubtedly focus on leveraging this reactivity to synthesize complex molecules.

The compound could serve as a bifunctional monomer in cross-coupling polymerization reactions, such as Suzuki, Stille, or Sonogashira couplings. This could lead to the formation of novel conjugated polymers with interesting electronic and photophysical properties. The diene backbone would be integrated directly into the polymer chain, influencing its conformation and material properties.

Furthermore, the diene moiety itself can participate in various catalytic reactions. For example, it could be a substrate in catalytic cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. noaa.gov The presence of the iodine atoms could influence the stereoselectivity of such reactions, a possibility that warrants theoretical and experimental investigation. Future work could also explore the use of this compound as a ligand in organometallic catalysis, where the diene and the iodine atoms could coordinate to a metal center.

Advanced Material Design Incorporating Diiododiene Moieties

The unique structure of this compound makes it an attractive candidate for the design of advanced materials. The conjugated diene system is a well-known chromophore, and the presence of heavy iodine atoms can influence the material's photophysical and electronic properties.

One of the most promising areas of research is in the field of conducting polymers. By polymerizing this compound, it may be possible to create new materials with tailored band gaps and conductivity. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The iodine atoms could also be substituted post-polymerization to further tune the material's properties.

The high electron density of the iodine atoms could also be exploited in the design of materials with high refractive indices or as X-ray contrast agents. The incorporation of this diiododiene moiety into polymer backbones could lead to novel, high-performance optical materials.

Interdisciplinary Research with Emerging Scientific Fields

The potential applications of this compound extend beyond traditional chemistry and materials science. Interdisciplinary collaborations could unlock novel uses in medicine, nanotechnology, and beyond.

In the medical field, the high iodine content of the molecule suggests its potential as a building block for new types of contrast agents for medical imaging techniques like computed tomography (CT). nih.govnih.gov By incorporating this moiety into larger, biocompatible molecules or nanoparticles, it may be possible to develop targeted contrast agents that can accumulate in specific tissues or organs, providing enhanced diagnostic capabilities. nih.govhealthcare-in-europe.com

In nanotechnology, this compound could be used as a molecular linker to construct self-assembled monolayers or complex nanostructures on surfaces. The reactivity of the C-I bonds would allow for precise anchoring to metallic or semiconductor surfaces, while the diene unit could provide specific electronic or optical functions.

Computational Design and Prediction of Novel Diiododiene Chemistry

Computational chemistry offers a powerful tool for exploring the potential of this compound without the need for extensive and costly experimentation. mdpi.com Theoretical studies can provide valuable insights into the molecule's structure, stability, and reactivity, guiding future synthetic and applied research.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's geometric and electronic structure, including the conformation of the diene (s-cis vs. s-trans) and the nature of the carbon-iodine bonds. libretexts.orglibretexts.org These calculations can also be used to model the reaction pathways for its synthesis and subsequent transformations, helping to identify the most promising experimental conditions.

Furthermore, computational methods can be employed to predict the properties of materials derived from this compound. For example, the electronic band structure and optical absorption spectra of polymers containing this moiety can be calculated to assess their potential for use in electronic devices. Molecular dynamics simulations could be used to study the morphology and self-assembly of these materials, providing a link between molecular structure and macroscopic properties. By leveraging computational tools, researchers can accelerate the discovery and development of new applications for this versatile molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.